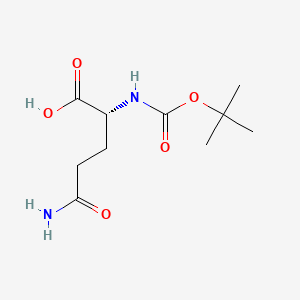

Boc-D-Gln-OH

Description

Significance of Protected D-Amino Acid Derivatives in Biomolecular Synthesis

The incorporation of D-amino acids into peptides is a powerful strategy to overcome the limitations of their natural L-counterparts. Peptides constructed from L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The introduction of D-amino acids can render these peptides resistant to enzymatic cleavage, thereby increasing their in vivo half-life and therapeutic potential. nih.gov

Protected D-amino acid derivatives, such as Boc-D-Gln-OH, are indispensable for this purpose. The protecting group on the α-amino function prevents unwanted side reactions during peptide coupling, ensuring that the peptide bond forms only at the desired position. masterorganicchemistry.com This level of control is crucial for the synthesis of complex peptides with defined sequences and stereochemistry. The use of D-amino acids can also induce specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity. frontiersin.org The ability to create peptides with unnatural configurations opens up new avenues for drug discovery and the development of novel biomaterials. enamine.net

Theoretical Framework of the Nα-tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function of amino acids in peptide synthesis. fishersci.co.uk Its popularity is due to its stability under a wide range of conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions. tcichemicals.comorganic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org The bulky nature of the tert-butyl group provides steric hindrance that prevents the protected amine from participating in undesired reactions.

Deprotection of the Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758). fishersci.co.ukwikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. wikipedia.org This selective deprotection allows for the stepwise elongation of a peptide chain in solid-phase peptide synthesis (SPPS). masterorganicchemistry.comiris-biotech.de

Stereochemical Principles of D-Glutamine in Peptide and Peptidomimetic Design

The stereochemistry of an amino acid residue profoundly influences the three-dimensional structure and, consequently, the biological function of a peptide. While L-amino acids are the building blocks of naturally occurring proteins, the incorporation of D-amino acids, such as D-glutamine, introduces significant structural perturbations. pdx.edu

The presence of a D-amino acid can disrupt or alter native peptide conformations like α-helices and β-sheets. frontiersin.org This can be strategically employed to design peptides with specific folds or to prevent the formation of undesirable aggregates. nih.govthermofisher.com For instance, alternating L- and D-amino acids can lead to the formation of unique tubular structures or flat, rippled sheets. frontiersin.org

In the context of peptidomimetics, D-glutamine can be used to create molecules that mimic the spatial arrangement of a natural peptide's pharmacophore while possessing enhanced stability and oral bioavailability. The specific orientation of the D-glutamine side chain, which differs from its L-counterpart, can lead to altered binding interactions with biological targets, potentially resulting in agonistic or antagonistic activity. nih.gov The deliberate use of D-amino acids is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of peptide-based drug candidates. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNYDCGZZSTUBC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61348-28-5 | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Nα Boc D Glutamine

General Strategies for Nα-Boc Protection of Amino Acids

The introduction of the Boc protecting group onto the α-amino group of an amino acid is a fundamental transformation in peptide chemistry. springernature.com This protection is necessary to prevent self-polymerization and other undesired side reactions during subsequent coupling steps. springernature.com The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). total-synthesis.com

Reaction Conditions for Nα-Boc Protection of Glutamine

The Nα-Boc protection of glutamine, including its D-isomer, is typically achieved by reacting the amino acid with Boc anhydride under basic conditions. total-synthesis.com A variety of bases and solvent systems can be employed to facilitate this reaction.

Commonly, the reaction is carried out in a mixed solvent system, such as acetone (B3395972) and water, in the presence of an organic base like triethylamine (B128534) (Et₃N). google.com This method has been shown to produce high yields and significantly reduce reaction times. google.com The reaction temperature is generally maintained between 0 and 40°C, with stirring for a period of 0.5 to 4 hours. google.com

An alternative approach involves using aqueous sodium hydroxide (B78521) (NaOH) as the base. total-synthesis.com The choice of base and solvent can be optimized depending on the specific requirements of the synthesis and the scale of the reaction. For instance, a study demonstrated the use of a mixed solvent of acetone and water with triethylamine for the efficient Boc-protection of various amino acids. google.com

It is worth noting that the side chain amide of glutamine can potentially react with carbodiimide (B86325) coupling reagents to form a nitrile, especially during the synthesis of long peptides where the glutamine residue is repeatedly exposed to these reagents. bzchemicals.com To mitigate this side reaction, a protecting group can be introduced on the amide nitrogen. In Boc-based chemistry, the xanthyl (Xan) group is a common choice for this purpose. bzchemicals.com

Here is a table summarizing typical reaction conditions for the Nα-Boc protection of amino acids:

| Reagent | Base | Solvent(s) | Temperature | Reaction Time |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Acetone/Water | 0-40°C | 0.5-4 hours |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | Several hours |

| Di-tert-butyl dicarbonate (Boc₂O) | No external base | tert-Butanol | Not specified | Not specified |

Orthogonality of Boc Protection with Contemporary Protecting Group Regimes

A key feature of the Boc group is its orthogonality with other commonly used protecting groups in peptide synthesis. total-synthesis.commasterorganicchemistry.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. iris-biotech.de This allows for precise control over the synthetic process, enabling the construction of complex peptide structures. springernature.com

The Boc group is acid-labile and is typically removed using moderate acids like trifluoroacetic acid (TFA). nih.govcsbio.com This deprotection condition is orthogonal to several other protecting group strategies:

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is removed with a base such as piperidine. total-synthesis.commasterorganicchemistry.com This orthogonality makes the Fmoc/tBu (tert-butyl) strategy, where side chains are protected with t-butyl-based groups, a widely used approach in modern solid-phase peptide synthesis (SPPS). iris-biotech.de

Cbz (Benzyloxycarbonyl) Group: The Cbz group is removed by catalytic hydrogenation (H₂/Pd-C). total-synthesis.commasterorganicchemistry.com

Alloc (Allyloxycarbonyl) Group: This group is cleaved using transition metal catalysis, typically with a palladium catalyst. total-synthesis.com

The Boc/Bzl (benzyl) protection scheme is considered quasi-orthogonal. biosynth.com Both Boc and benzyl-based side-chain protecting groups are acid-labile, but their removal requires different acid strengths. biosynth.compeptide.com The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the cleavage of benzyl-based groups requires a strong acid like hydrogen fluoride (B91410) (HF). csbio.compeptide.com

Nα-Boc-D-Glutamine as a Constituent Building Block in Peptide Synthesis

Nα-Boc-D-Gln-OH is a valuable building block for the synthesis of peptides containing a D-glutamine residue. The D-configuration is often incorporated into peptides to increase their resistance to enzymatic degradation, thereby enhancing their in vivo stability and therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Nα-Boc-D-Glutamine

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support. csbio.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing steps, greatly improving efficiency and enabling automation. iris-biotech.de Nα-Boc-D-Gln-OH is readily incorporated into peptide chains using SPPS protocols.

The original SPPS methodology developed by Merrifield was based on the Boc/Bzl strategy. csbio.combeilstein-journals.org This involved using the Boc group for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. beilstein-journals.org The repetitive cycle of SPPS involves the deprotection of the Nα-Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. nih.govpeptide.com

Over the years, Boc-SPPS has been refined. nih.gov While Fmoc-based chemistry has become more prevalent for routine peptide synthesis due to its milder deprotection conditions, Boc-SPPS remains a valuable tool, particularly for the synthesis of certain complex peptides and for specific applications. nih.gov The development of new resins, such as PAM (phenylacetamidomethyl) and MBHA (p-methylbenzhydrylamine) resins, has improved the stability of the peptide-resin linkage and the efficiency of the final cleavage step. chempep.com

The formation of the peptide bond (coupling) is a critical step in SPPS. The efficiency and kinetics of this reaction directly impact the purity and yield of the final peptide. A variety of coupling reagents have been developed to facilitate rapid and efficient amide bond formation with minimal side reactions like racemization.

Initially, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) were used for activation. nih.gov However, modern SPPS often employs more advanced phosphonium (B103445) and aminium/uronium salt-based coupling reagents. These reagents generally lead to faster coupling kinetics and reduced side reactions. bachem.com

Commonly used advanced coupling reagents in Boc-SPPS include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

The kinetics of these reagents have been studied extensively. For example, a comparative study of HBTU, HCTU, and COMU in in situ neutralization Boc-SPPS showed that HCTU performed slightly better than HBTU, with both being superior to COMU in terms of coupling yields for a particular model peptide. lookchem.com The choice of coupling reagent can be critical, especially for "difficult sequences" that are prone to aggregation or slow coupling kinetics. lookchem.com The presence of a base, such as N,N-diisopropylethylamine (DIPEA), is typically required for coupling reactions using these advanced reagents. bachem.com

The following table provides an overview of some advanced coupling reagents used in SPPS:

| Coupling Reagent | Type | Key Features |

| HBTU | Aminium/Uronium Salt | Widely used, efficient, and fast coupling. nih.gov |

| HCTU | Aminium/Uronium Salt | Often shows slightly better performance than HBTU. lookchem.com |

| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. nih.gov |

| COMU | Aminium/Uronium Salt | Non-explosive alternative to HOBt-based reagents, good solubility. bachem.comlookchem.com |

| DIC/HOBt | Carbodiimide/Additive | A classic and still effective combination, particularly for minimizing racemization with certain amino acids. bachem.com |

Acid-Labile Nα-Boc Deprotection Strategies in SPPS

In Boc-based solid-phase peptide synthesis (SPPS), the temporary Nα-Boc protecting group is removed at each cycle to allow for the coupling of the next amino acid. biotage.com This deprotection is achieved using moderately acidic conditions, which selectively cleave the Boc group while leaving the more acid-stable side-chain protecting groups and the peptide-resin linkage intact. peptide.com

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). biotage.comchempep.com A solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically used. biotage.compeptide.com The mechanism involves protonation of the Boc group, leading to its fragmentation into a stable tert-butyl cation and gaseous isobutene, with the concomitant release of carbon dioxide and the free amine. total-synthesis.com

Mechanism of Boc Deprotection with TFA:

Protonation of the carbonyl oxygen of the Boc group by TFA.

Cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and a carbamic acid intermediate. peptide.com

The tert-butyl cation is scavenged or forms isobutene. peptide.comtotal-synthesis.com

The carbamic acid intermediate is unstable and decomposes to release the free amino group and carbon dioxide. total-synthesis.com

After deprotection, the newly formed N-terminal amine is protonated as a TFA salt. This salt must be neutralized to the free amine before the subsequent coupling step can proceed. peptide.com This is typically accomplished by washing the resin with a solution of a hindered tertiary amine, such as diisopropylethylamine (DIEA), in DCM. peptide.com Alternatively, in situ neutralization protocols, where neutralization and coupling occur simultaneously, can be employed to suppress certain side reactions. peptide.compeptide.com

| Reagent/Condition | Concentration | Solvent | Typical Reaction Time | Purpose |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 1-30 minutes | Cleavage of the Nα-Boc group |

| Diisopropylethylamine (DIEA) | 5-10% | Dichloromethane (DCM) | 1-5 minutes | Neutralization of the TFA salt |

Mechanisms of Peptide Cleavage from Solid Supports in Boc-SPPS

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of the permanent side-chain protecting groups. wikipedia.org This is typically achieved using a strong acid. nih.gov

Anhydrous hydrogen fluoride (HF) has traditionally been the reagent of choice for this final cleavage step. nih.govnih.gov The peptide is typically linked to the resin via a benzyl (B1604629) ester-type bond, and HF cleaves this bond through an SN1 or SN2 mechanism, depending on the specific conditions. nih.govnih.gov The cleavage with HF is a robust method but requires specialized, corrosion-resistant equipment due to the hazardous nature of HF. nih.govnih.gov

Due to the hazards associated with HF, alternative strong acids have been developed for the cleavage step. These include:

Trifluoromethanesulfonic acid (TFMSA) : A strong acid that can be used as an alternative to HF, though it may lead to more side reactions with certain peptides. nih.gov

Trifluoromethanesulfonic acid trimethylsilyl (B98337) ester (TMSOTf) : Another alternative to HF. nih.gov

Hydrogen bromide in trifluoroacetic acid (HBr/TFA) : An early cleavage reagent that has largely been replaced by HF due to its limitations. chempep.com

During cleavage, reactive carbocations are generated from the protecting groups. wikipedia.orgnih.gov To prevent these cations from reacting with sensitive amino acid residues (like Trp, Met, and Cys) and causing unwanted modifications, "scavengers" are added to the cleavage cocktail. wikipedia.orgdrivehq.com Common scavengers include cresol, anisole, and thiols like ethanedithiol. wikipedia.orgdrivehq.com

Mitigation Strategies for Undesirable Side Reactions in Boc-SPPS

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can be a significant side reaction during peptide coupling. The risk of racemization is particularly high for certain amino acids like histidine and cysteine. peptide.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate. mdpi.com

Several strategies are employed to suppress racemization:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction can significantly reduce racemization. peptide.com

Choice of Coupling Reagent: Certain coupling reagents, such as COMU, are known for their superior racemization suppression compared to HOBt-based reagents. mesalabs.com TDBTU has also been shown to cause less epimerization in fragment coupling. peptide.com

Protecting Group Strategy: For histidine, protecting the imidazole (B134444) nitrogen with a methoxybenzyl group can greatly reduce racemization. peptide.com

Use of Dipeptides: Incorporating the second and third amino acid residues as a dipeptide unit can bypass the intermediate stage where racemization is most likely to occur. peptide.com

| Strategy | Description |

| Additives | HOBt, HOAt, and their derivatives are added to the coupling reaction to act as racemization suppressants. peptide.com |

| Coupling Reagent | Choosing reagents like COMU or TDBTU can minimize racemization. peptide.commesalabs.com |

| Side-Chain Protection | Specific protecting groups on sensitive residues like histidine can prevent racemization. peptide.com |

| Dipeptide Coupling | Coupling a pre-formed dipeptide avoids the formation of a racemization-prone intermediate. peptide.com |

Aspartimide Formation: This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com It can occur under both acidic and basic conditions and leads to a mixture of α- and β-coupled peptides. peptide.com In Boc-based synthesis, using a cyclohexyl ester for the side-chain protection of aspartic acid instead of a benzyl ester can significantly reduce aspartimide formation. peptide.com Backbone protection, such as with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, can also prevent this side reaction. peptide.com

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is most prevalent when proline is one of the first two amino acids in the peptide chain. peptide.com It leads to the cleavage of the dipeptide from the resin. iris-biotech.de In Boc-SPPS, DKP formation can be suppressed by using in situ neutralization protocols during the coupling step. peptide.com Another strategy is to couple the second and third amino acids as a dipeptide, thus bypassing the dipeptide-resin intermediate that is prone to cyclization. peptide.com

Solution-Phase Peptide Synthesis (LPPS) Incorporating Nα-Boc-D-Glutamine

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. masterorganicchemistry.commdpi.com

In LPPS, Nα-Boc-D-Gln-OH is coupled to another amino acid or peptide fragment in a suitable organic solvent. The Boc group provides temporary protection for the α-amino group. bachem.com After the coupling reaction, the Boc group is removed using an acid, such as TFA, to allow for the next coupling step. masterorganicchemistry.com

Comparative Analysis of Solution-Phase Protocols

Solution-phase peptide synthesis (SPPS) involving Boc-D-Gln-OH primarily utilizes the Boc/Benzyl (Bzl) strategy. This approach is often preferred for solution-based methods over the Fmoc/tBu strategy. researchgate.net The core principle involves the protection of the α-amino group with the acid-labile Boc group and side-chain functional groups with protecting groups that are typically removed under different, more stringent conditions, such as hydrogenolysis or strong acids. researchgate.netpeptide.com

A typical solution-phase coupling cycle using this compound involves two key steps:

Peptide Bond Formation: The carboxyl group of this compound is activated and reacted with the free amino group of another amino acid or peptide ester.

Boc-Deprotection: The N-terminal Boc group of the resulting dipeptide is removed to allow for the subsequent coupling reaction. researchgate.net

The choice of coupling reagent is critical to prevent side reactions and racemization. Common methods for activating the carboxylic acid of this compound include the use of carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize loss of stereochemical purity. luxembourg-bio.com The formation of an O-acylurea intermediate is the first step, which can then react with an amine to form the desired amide. luxembourg-bio.com

Boc deprotection is typically achieved using moderate acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). researchgate.netpeptide.comug.edu.pl The resulting ammonium (B1175870) salt is then neutralized with a non-nucleophilic base, like Diisopropylethylamine (DIPEA), to liberate the free amine for the next coupling step.

| Protocol Step | Reagent/Condition | Purpose |

| Carboxyl Activation | DCC/HOBt or DIC/HOBt | Forms an active ester intermediate, minimizes racemization. |

| Coupling | Addition of N-terminally deprotected amino acid/peptide | Forms the peptide (amide) bond. |

| Nα-Deprotection | 25-50% TFA in DCM | Removes the temporary Boc protecting group. ug.edu.pl |

| Neutralization | DIPEA in DMF or DCM | Prepares the N-terminal amine for the next coupling cycle. |

| This interactive table summarizes a standard solution-phase protocol for incorporating this compound. |

Protecting Group Compatibility in Solution-Phase Methodologies

The success of a multi-step peptide synthesis relies on an orthogonal protection scheme, where different protecting groups can be removed selectively without affecting others. biosynth.comiris-biotech.de In the context of this compound, the primary concern is the protection of the α-amino group and the side-chain amide.

The Nα-Boc group is considered a temporary protecting group, removed at each step of chain elongation. iris-biotech.de It is stable to the basic conditions used for neutralization but readily cleaved by moderate acids like TFA. peptide.comiris-biotech.de

The side-chain amide of glutamine presents a potential challenge. During the activation of the C-terminal carboxyl group (for example, with a carbodiimide), the side-chain amide can undergo dehydration to form a nitrile. This side reaction can be minimized by using a protecting group on the amide nitrogen. bzchemicals.com

Common side-chain protecting groups for glutamine in Boc-based synthesis include:

Xanthyl (Xan): This group enhances the solubility of the glutamine derivative and effectively protects the amide from dehydration during activation. peptide.com The Xan group is acid-labile and is often removed concurrently with the Nα-Boc group during the TFA deprotection step. peptide.com

Trityl (Trt): While more commonly associated with Fmoc chemistry, the trityl group can also be used. bzchemicals.com It offers the advantage of improving the solubility of the protected amino acid derivative. bzchemicals.com

The selection of these groups must be compatible with the other protecting groups in the peptide, particularly if complex or branched structures are being synthesized. The Boc/Bzl strategy relies on the differential acid lability between the Nα-Boc group and benzyl-based side-chain protecting groups (e.g., Benzyl esters for Asp/Glu, Cbz for Lys), which require strong acids like hydrofluoric acid (HF) for final cleavage. peptide.comiris-biotech.de

| Protecting Group | Position | Cleavage Condition | Orthogonality Consideration |

| Boc | Nα-amino | Moderate acid (e.g., TFA). ug.edu.pl | Stable to hydrogenolysis and mild base. Cleaved under conditions that leave many side-chain groups intact. |

| Xan | Side-chain amide | Acidic conditions (often simultaneously with Boc). peptide.com | Primarily used to prevent dehydration during coupling; not truly orthogonal to Boc. |

| Bzl | Side-chain (e.g., Glu, Asp, Ser) | Strong acid (HF) or hydrogenolysis. | Orthogonal to Boc removal by TFA. |

| Cbz | Side-chain (e.g., Lys) | Strong acid (HF) or hydrogenolysis. | Orthogonal to Boc removal by TFA. |

| This interactive table outlines the compatibility and cleavage conditions for protecting groups used with this compound in solution-phase synthesis. |

Derivatization and Complex Chemical Transformations of Nα-Boc-D-Glutamine

Beyond its direct use in stepwise peptide synthesis, this compound can be chemically modified to create activated derivatives or to alter its side-chain functionality, enabling the synthesis of complex peptides and non-natural structures.

Synthesis of Activated Esters and Diverse Derivatives for Amide Bond Formation

To facilitate efficient amide bond formation and minimize side reactions, the carboxyl group of this compound can be pre-activated by converting it into an active ester. thieme-connect.de These esters are stable enough to be isolated and stored but sufficiently reactive to undergo aminolysis with a peptide's N-terminal amine. thieme-connect.de This strategy avoids the in-situ use of coupling reagents during the critical fragment condensation step, which can be advantageous.

The general synthesis of an active ester involves reacting this compound with a corresponding hydroxy compound in the presence of a dehydrating agent like a carbodiimide. thieme-connect.de

Commonly synthesized active esters include:

N-Hydroxysuccinimide (OSu) esters: Prepared by reacting this compound with N-hydroxysuccinimide.

4-Nitrophenyl (ONp) esters: These were among the first active esters used in peptide synthesis and were instrumental in the groundbreaking synthesis of oxytocin. thieme-connect.de

Pentafluorophenyl (OPfp) esters: These are highly reactive esters that lead to rapid coupling.

The formation of these derivatives follows a general reaction scheme where the carboxylic acid is activated by a coupling reagent, which then reacts with the alcohol component of the desired ester. thieme-connect.de

| Active Ester Type | Activating Alcohol | Key Feature |

| OSu Ester | N-Hydroxysuccinimide (HOSu) | Widely used, good balance of reactivity and stability. |

| ONp Ester | 4-Nitrophenol (HONp) | Historically significant, crystalline and stable. thieme-connect.de |

| OPfp Ester | Pentafluorophenol | High reactivity for sterically hindered couplings. |

| This interactive table details common activated esters derived from Nα-Boc-D-Glutamine. |

The use of these derivatives is central to creating peptide fragments that can be joined together in a convergent synthesis strategy, which is often more efficient for producing large peptides.

Advanced Chemical Modifications of the Glutamine Side Chain

The side-chain amide of glutamine is a key recognition element in many biological interactions and a target for chemical modification to create peptide analogs with altered properties. nih.gov While the Nα-Boc group protects the amine, the side chain can be targeted for specific transformations, often after incorporation into a peptide chain and selective deprotection if a side-chain protecting group was used.

One area of advanced modification involves creating glutamine mimics. For instance, research into inhibitors of proteins like Stat3, which recognizes a Gln residue, has driven the synthesis of analogs where the glutamine side chain is modified. nih.gov These modifications can probe the nature of hydrogen bonding interactions between the peptide and its protein target. nih.gov

Specific modifications can include:

N-methylation: N-methylation of the side-chain amide can provide information about the role of the amide protons in binding interactions.

Conversion to other functional groups: The side-chain amide can, through multi-step synthetic routes, be converted to other functionalities to explore structure-activity relationships. This can involve reduction, hydrolysis to a carboxylic acid (converting the Gln residue to a Glu residue), or other transformations.

Cyclization: The glutamine side chain can be used to form lactam bridges within a peptide. This involves coupling the side-chain carboxyl group of an acidic residue (like glutamic acid) with the side-chain amine of a basic residue. While Gln itself doesn't have a side-chain amine, strategies exist to incorporate precursors that do, or to modify the Gln side chain to participate in such cyclizations, creating conformationally constrained peptides. researchgate.net

These advanced transformations significantly expand the utility of this compound beyond that of a simple proteinogenic amino acid building block, positioning it as a key starting material for medicinal chemistry and drug design.

Academic Research Applications of Nα Boc D Glutamine in Chemical Biology and Medicinal Chemistry

Facilitating the Synthesis of Complex Peptides and Peptidomimetics

The synthesis of peptides with precisely defined sequences and three-dimensional structures is a cornerstone of biochemical and pharmaceutical research. Boc-D-Gln-OH plays a critical role in this process, primarily through its use in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. csic.esrsc.org

A significant challenge in the therapeutic use of natural peptides is their rapid degradation by proteases in the body. sigmaaldrich.com These enzymes typically exhibit high specificity for peptide bonds formed between L-amino acids. lifetein.com A widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, such as D-glutamine derived from this compound, into peptide sequences. rsc.orgnih.gov

The use of this compound extends beyond simple stability enhancement to the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. sigmaaldrich.comdiva-portal.org The inclusion of D-amino acids is a key tool in the rational design of these novel molecules. sigmaaldrich.com

By altering the stereochemistry at specific positions within a peptide sequence, researchers can introduce unique structural constraints and functionalities. acs.org One example is the synthesis of retro-inverso peptides, where the sequence is reversed and all L-amino acids are replaced with D-amino acids. lifetein.com This results in a peptide with side chains oriented similarly to the parent L-peptide but with a reversed backbone direction, often retaining bioactivity while gaining significant resistance to proteolysis. lifetein.com this compound serves as an essential building block in the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies used to construct these complex and functionally novel peptidomimetics. acs.org

Contributions to Prodrug Research and Rational Design for Biochemical Investigations

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. ijpsonline.com The amino acid prodrug approach, which involves covalently linking an amino acid to a parent drug, is a widely used strategy to improve a drug's physicochemical properties, such as solubility, and to enhance its transport across biological membranes. ijpsonline.com

Amino acids are frequently used as promoieties in prodrug design because they are biocompatible and can target endogenous amino acid or peptide transporters to improve oral absorption. ijpsonline.commdpi.com The synthesis of these prodrugs often involves creating an ester or amide linkage between an amino acid and a hydroxyl, amine, or carboxyl group on the parent drug. ijpsonline.com Boc-protected amino acids, including this compound, are key intermediates in these syntheses. mdpi.comresearchgate.net For example, in the synthesis of gemcitabine (B846) prodrugs, Boc-protected amino acids were reacted with the parent drug in the presence of coupling agents to form the desired amino acid ester prodrugs. mdpi.com This approach has been applied to various classes of drugs, including anticancer agents, to enhance their delivery and efficacy. mdpi.commdpi.comresearchgate.net

The stereochemistry of the amino acid promoiety has a profound impact on the stability and activation kinetics of a prodrug. mdpi.com While L- and D-amino acid prodrugs have similar physicochemical properties, the D-isomers are significantly more stable against hydrolysis by naturally occurring enzymes, which are stereospecific for L-amino acids. ijpsonline.commdpi.com

This increased enzymatic stability of D-amino acid prodrugs is a frequently exploited characteristic in medicinal chemistry. ijpsonline.com Studies on gemcitabine prodrugs, for example, demonstrated that those containing D-configuration amino acids were enzymatically more stable than their L-configuration counterparts. mdpi.comnih.govgazi.edu.tr While the activation of all prodrugs was faster in cancer cell homogenates than in buffer (indicating enzyme-catalyzed hydrolysis), the activation of D-amino acid prodrugs was 2.2 to 10.9 times slower than that of the L-isomers. mdpi.comnih.gov This slower activation can lead to prolonged systemic circulation of the intact prodrug, potentially enhancing drug delivery to target sites like tumors. gazi.edu.tr The superior stability of D-amino acid prodrugs against metabolic enzymes has been consistently observed. mdpi.com For instance, the half-lives of D-amino acid monoester prodrugs of gemcitabine were significantly longer in various biological media compared to their L-enantiomers. mdpi.com

Table 1: Comparative Stability of L- and D-Amino Acid Gemcitabine Prodrugs

Data sourced from a study on gemcitabine prodrugs in pancreatic cancer cell homogenates, illustrating the enhanced enzymatic stability of D-amino acid forms. mdpi.com

Utilization in Fundamental Biochemical Studies and Enzyme Interaction Research

Beyond its role in peptide synthesis, this compound and its derivatives are valuable tools for fundamental biochemical research and for studying enzyme interactions. netascientific.com The defined structure of the protected amino acid allows it to be used as a substrate or probe in various assays.

A notable example involves the development of a novel MRI contrast agent designed to detect the activity of the enzyme transglutaminase (TGase). nih.gov In this study, researchers investigated the TGase-catalyzed creation of a covalent bond between a contrast agent and the side chain of glutamine. nih.gov Using Boc-Gln-OH as a model substrate, they were able to monitor the enzymatic reaction by observing changes in the Chemical Exchange Saturation Transfer (CEST) effects in the MRI spectra. nih.gov The conjugation of the contrast agent to Boc-Gln-OH resulted in a distinct and detectable shift in the CEST signal, demonstrating the feasibility of using such systems to image enzyme activity in real-time. nih.gov This application highlights how this compound can be instrumental in the development of sophisticated diagnostic tools and in probing the mechanisms of enzyme-catalyzed reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Nα-tert-butyloxycarbonyl-D-glutamine (this compound) |

| Gemcitabine |

| 5′-L-phenylalanyl-gemcitabine |

| 5′-D-phenylalanyl-gemcitabine |

| 5′-L-valyl-gemcitabine |

| 5′-D-valyl-gemcitabine |

| Transglutaminase (TGase) |

| D-glutamine |

| L-glutamine |

| L-amino acids |

| D-amino acids |

| Boc-Gln-OH |

| Trifluoroacetic acid |

| D-phenylglycine |

| L-valine |

| L-phenylalanine |

| Benzoic acid |

| Phenylacetic acid |

Elucidation of Metabolic Pathways and Enzyme Activity Mechanisms

The study of metabolic pathways and enzyme mechanisms is crucial for understanding cellular function and disease. This compound and its derivatives serve as important probes in these investigations. A key area of application is in studying transglutaminases (TGases), enzymes that form isopeptide bonds between glutamine and lysine (B10760008) residues, a process vital in many biological phenomena, including protein cross-linking. nih.govplos.org

A notable research application involves the use of Boc-Gln-OH in the development of novel MRI contrast agents to detect enzyme activity. In one study, a paramagnetic CEST (Chemical Exchange Saturation Transfer) agent was designed to report on the catalytic activity of transglutaminase. The enzyme catalyzes the covalent bonding of the agent to a glutamine residue. Boc-Gln-OH was used as a model substrate to test and characterize the system. The conjugation of the agent to Boc-Gln-OH resulted in a distinct and measurable change in the CEST spectrum, demonstrating a clear method for detecting the specific enzymatic reaction. This approach provides a powerful tool for non-invasively imaging enzyme activity and studying metabolic processes in real-time.

| Substrate System | Initial CEST Effect (ppm) | CEST Effect After TGase Catalysis (ppm) | Interpretation |

| Boc-Gln-OH | +7.2 | Broad effect between -10 and -20 | The hydrophobicity of Boc-Gln-OH may cause conformational heterogeneity, leading to a broad CEST effect upon conjugation. |

Table based on data from a study on catalyCEST MRI contrast agents.

Furthermore, understanding the metabolism of D-amino acids like D-glutamine is an emerging field. While L-glutamine's roles are well-documented, D-glutamine is known to be involved in processes like bacterial peptidoglycan synthesis. nih.gov The use of protected forms like this compound is essential for synthesizing specific substrates needed to probe the enzymes involved in these less-understood metabolic pathways. nih.gov

Rational Design of Enzymatic Substrates and Inhibitors for Research Purposes

The rational design of molecules that can act as specific substrates or inhibitors for enzymes is a cornerstone of medicinal chemistry and chemical biology. This compound is a valuable building block in this endeavor due to the unique properties conferred by the D-amino acid configuration, which can enhance stability against enzymatic degradation.

Researchers have incorporated this compound into peptide sequences to create specific tools for studying enzyme function. For example, peptide fragments containing glutamine are used to investigate proteases like thrombin. A peptide containing a Gln-Phe-Lys sequence was identified as capable of retarding the digestion of fibrin (B1330869) by the enzyme plasmin. organic-chemistry.org In another application, Boc-Gln-OH was used as a starting material in the synthesis of a pro-inhibitor for a different class of enzymes. biosynth.com The design of such molecules relies on creating structures that mimic the natural substrate of an enzyme to either be processed (as a substrate) or to bind tightly to the active site without reacting (as an inhibitor). nih.gov

The table below summarizes examples of enzymes studied using peptides containing or derived from Boc-Gln-OH.

| Enzyme Studied | Peptide/Inhibitor Mentioned | Research Context |

| Transglutaminase (TGase) | Boc-Gln-Gly | Used to study substrate binding and H-bond formation in the enzyme active site. |

| Plasmin | Boc-Gln-Phe-Lys-H | Investigated as a peptide that could retard fibrin digestion. organic-chemistry.org |

| Trypsin-like enzymes | Ac-Lys-Gln-AEBSF | Synthesized from Boc-Gln-OH as part of a pro-inhibitor for creating enzymatic reaction networks. biosynth.com |

Application as a Component in Peptidic Organocatalysts for Stereoselective Transformations

In the field of synthetic organic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal and enzyme catalysis. Peptides themselves can act as catalysts, promoting chemical reactions with high stereoselectivity. This compound has been instrumental in the development of such peptidic organocatalysts.

A significant breakthrough was the identification of the tripeptide H-Pro-Pro-D-Gln-OH as a highly effective and stereoselective catalyst for the conjugate addition of aldehydes to challenging α,β-disubstituted nitroolefins. vulcanchem.combocsci.com This reaction is important as it produces γ-nitroaldehydes with three adjacent stereocenters, which are valuable synthetic intermediates. vulcanchem.combocsci.com

The research involved screening a small library of tripeptides of the sequence Pro-Pro-Xaa, where Xaa was an acidic amino acid. H-Pro-Pro-D-Gln-OH, along with a similar asparagine-containing peptide, proved to be the most efficient. vulcanchem.combocsci.com The D-configuration of the glutamine residue was found to be crucial. The proposed model suggests that the rigid H-Pro-Pro dipeptide segment provides a defined structural backbone, while the more flexible D-Gln-OH residue at the C-terminus is key to the catalyst's high efficiency and stereoselectivity. bocsci.com This combination of rigidity and flexibility allows the catalyst to effectively control the stereochemical outcome of the reaction. bocsci.com

| Catalyst | Reaction Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| H-Pro-Pro-D-Gln-OH (5 mol%) | Conjugate addition of propanal to (E)-β-nitro-styrene | Good | Good | Excellent |

Table summarizing the performance of the D-Gln-OH containing peptidic organocatalyst as described in research findings. vulcanchem.com

Role in Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then subjected to high-throughput screening to identify compounds with desired biological activities. americanpeptidesociety.org this compound is an important building block in the creation of diverse peptide libraries.

Preparation of Diverse Peptide Libraries for High-Throughput Screening

Solid-Phase Peptide Synthesis (SPPS) is the foundational technology for generating peptide libraries. nih.govmedsci.org In this method, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. medsci.org Protecting groups like Boc are essential to this process, ensuring that only the desired couplings occur. biosynth.com

The inclusion of non-proteinogenic amino acids like D-glutamine is a key strategy for increasing the structural diversity and metabolic stability of a peptide library. nih.gov As a commercially available building block, this compound can be readily incorporated into automated SPPS protocols. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Methodologies like the "split-and-pool" synthesis allow for the creation of "one-bead-one-compound" (OBOC) libraries containing millions of unique peptide sequences. kobv.denih.gov In this process, a resin is split into multiple portions, a different Boc-amino acid is coupled to each portion, and then all portions are pooled back together. Repeating this cycle allows for the generation of immense diversity. kobv.de The use of building blocks like this compound in such libraries expands the chemical space explored, increasing the probability of discovering novel bioactive peptides. nih.gov

Methodologies for Targeted Library Synthesis and Screening

While large, diverse libraries are useful for initial discovery, researchers also construct smaller, more focused libraries for lead optimization or to probe specific biological questions. This is known as targeted or focused library synthesis. The discovery of H-Pro-Pro-D-Gln-OH as an effective organocatalyst is an example of screening a focused library, in this case, tripeptides with a specific Pro-Pro-Xaa motif. vulcanchem.combocsci.com

Once a library is synthesized, high-throughput screening methods are employed to identify "hits." For example, a library of 1716 cyclic peptide analogues of the antibiotic tyrocidine was synthesized and screened for antibacterial activity. nih.gov In another example, a library of over one million bicyclic peptides was screened to find inhibitors of the protein-protein interaction between calcineurin and NFAT. nih.govnih.gov The synthesis of these complex libraries often involves a mix of L- and D-amino acids, including derivatives of glutamine, to enhance structural diversity and stability. nih.gov The identity of the active compounds attached to individual resin beads can then be determined using techniques like mass spectrometry. nih.gov

Application in Protein Modification Research and Protein Engineering

Protein engineering aims to modify the structure of proteins to create new enzymes or functions with improved properties. researchgate.net Site-specific protein modification, or labeling, is a critical tool in this field, allowing researchers to attach probes, drugs, or other molecules to a specific location on a protein. nih.gov

This compound plays a role in developing and studying the enzymatic tools used for this purpose. As previously mentioned, transglutaminases (TGases) are enzymes that catalyze the formation of a bond at the side chain of a glutamine residue. plos.org This reaction can be harnessed to label proteins specifically at glutamine sites. nih.gov Research into making this process more efficient involves designing specific peptide "tags" containing a glutamine residue that is highly reactive for a particular TGase. plos.org Screening of peptide libraries is used to identify these optimal glutamine-containing sequences. nih.govplos.org

The development of a CEST MRI agent that detects TGase activity by linking to a glutamine substrate is a prime example of research in this area. The use of Boc-Gln-OH as a model substrate was critical for validating that the enzymatic modification could be detected, paving the way for using this system to image protein modification in more complex biological environments.

Integration of Non-Canonical Amino Acids into Protein Constructs

Nα-Boc-D-Glutamine (this compound) is the N-Boc-protected form of D-Glutamine. fishersci.co.uk D-Glutamine is a non-canonical amino acid (ncAA), meaning it is not one of the 20 common proteinogenic amino acids. fishersci.co.ukfrontiersin.org Its incorporation into peptides and proteins is a key strategy in chemical biology to create novel molecular structures with enhanced or entirely new properties. The primary application of this compound is as a standard building block for the introduction of D-glutamine residues during Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com

The integration of D-amino acids like D-glutamine into a peptide backbone, which is naturally composed of L-amino acids, has profound structural and functional consequences. It can induce specific turns or secondary structures, increase proteolytic stability by making the peptide resistant to degradation by natural proteases, and alter the binding affinity and selectivity for biological targets.

Advanced methodologies, such as cell-free protein synthesis systems, provide a powerful platform for incorporating multiple non-canonical amino acids, including D-isomers. frontiersin.org These systems offer greater flexibility in manipulating the translational machinery compared to in-vivo methods, facilitating the creation of diverse peptide libraries containing ncAAs like D-glutamine for drug discovery and functional studies. frontiersin.org The ability to introduce D-glutamine using its Boc-protected form is fundamental to synthesizing peptides with these desirable, non-natural characteristics.

Strategies for Site-Specific Protein Labeling and Functionalization

The site-specific incorporation of a non-canonical amino acid is a cornerstone of modern protein labeling and functionalization strategies. By introducing a unique chemical entity at a predetermined position within a protein's sequence, researchers can achieve a level of precision that is difficult to attain with traditional methods that target natural amino acids. This compound can be utilized in peptide synthesis to place a D-glutamine residue at a specific site. This ncAA can then act as a unique chemical handle for subsequent modification.

Several enzymatic and chemical strategies leverage such handles for site-specific labeling:

Enzymatic Ligation: Specialized enzymes, or ligases, can recognize specific peptide sequences and attach a probe. For instance, engineered ligases like lipoic acid ligase (LplA) or asparaginyl endopeptidases (AEPs) can be used to attach molecules to a specific recognition motif that can be synthesized to include a D-amino acid. nih.govuq.edu.au This allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other probes to the protein of interest in a highly controlled manner.

Chemoselective Reactions: The side chain of the incorporated glutamine can be pre-functionalized before its inclusion in peptide synthesis. By modifying this compound with a bioorthogonal group (see section 3.6.2), the resulting protein will contain a unique reactive site. This site will only react with a complementary probe, enabling precise labeling even within the complex environment of a cell lysate. uci.edunih.gov

These methods provide a versatile toolkit for studying protein dynamics, localization, and interactions, where the initial placement of a non-canonical amino acid via a building block like this compound is the critical enabling step.

Development of Advanced Biochemical Probes and Chemical Biology Tools

Precursor for the Synthesis of Sophisticated Biological Probes

This compound serves as a valuable precursor for creating more complex and sophisticated biochemical probes. Its core structure can be chemically elaborated to introduce a variety of functional moieties, transforming it from a simple building block into a specialized research tool.

A prominent example is the synthesis of fluorescent amino acid derivatives. By attaching a fluorophore to the side-chain amide of glutamine, researchers can create probes for use in fluorescence polarization assays, microscopy, and other imaging techniques. One such derivative is Nα-Boc-Nδ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH) . chemimpex.com The xanthyl (Xan) group is a fluorescent moiety, and its incorporation onto the D-glutamine scaffold yields a building block that can be inserted into peptides. chemimpex.com The resulting fluorescently labeled peptides are instrumental in studying peptide-protein interactions, cellular uptake, and enzyme activity.

This approach highlights the utility of this compound as a foundational scaffold. Its protected alpha-amino group allows for standard peptide synthesis protocols, while its side chain provides a point for chemical modification to develop advanced probes tailored for specific applications in medicinal chemistry and cellular imaging. chemimpex.com

Adaptations for Bioorthogonal Chemistry Applications (e.g., Click Chemistry)

Bioorthogonal chemistry refers to highly specific and efficient chemical reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prime example. This compound is readily adaptable for these applications.

The strategy involves modifying the side-chain amide of this compound to include a bioorthogonal handle, such as an azide or a terminal alkyne (e.g., a propargyl group). advancedchemtech.com This creates a modified, non-canonical amino acid building block that can be incorporated into a peptide or protein at a specific site using SPPS.

Once incorporated, the peptide or protein is now "primed" for a bioorthogonal reaction. A probe molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) carrying the complementary functional group can then be "clicked" onto the protein with high specificity and yield. This two-step labeling process, enabled by the pre-functionalized D-glutamine derivative, is a powerful tool for:

Visualizing proteins in cells.

Creating antibody-drug conjugates (ADCs).

Studying post-translational modifications.

Other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, can also be employed using similarly modified D-glutamine precursors. nih.gov The adaptability of the this compound structure makes it a key component in the expanding toolbox of chemical biology.

Analytical Characterization and Advanced Research Considerations for Nα Boc D Glutamine Derived Products

Chromatographic and Spectroscopic Characterization of Synthesized Peptides and Derivatives

The comprehensive characterization of synthetic peptides derived from Boc-D-Gln-OH relies on a combination of chromatographic and spectroscopic methods. These techniques provide detailed information about the purity, molecular weight, and amino acid composition of the synthesized peptides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common method used for this purpose. lcms.cz The principle of RP-HPLC involves the separation of components in a mixture based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile. rsc.orgrenyi.hu

Trifluoroacetic acid (TFA) is a frequently used mobile phase additive that acts as an ion-pairing agent, improving peak shape and resolution. lcms.cz The purity of a peptide is determined by integrating the area of all peaks in the chromatogram and calculating the relative area of the main product peak. iris-biotech.de It is important to note that while HPLC is excellent for separating impurities, it may not detect non-covalently bound water or counter-ions, which can affect the net peptide content. iris-biotech.de Method optimization, including adjusting the gradient, flow rate, and temperature, is often necessary to achieve optimal separation of closely eluting impurities. lcms.cziris-biotech.de

For peptides containing D-amino acids, such as those derived from this compound, HPLC is also crucial for separating diastereomeric impurities that may have formed during synthesis. researchgate.net

Table 1: Typical HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 100-150 mm length | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component of the gradient |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 20-30 min) | Elution of peptides with varying hydrophobicities |

| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of the separation |

| Detection | UV at 214 nm or 280 nm | Detection of peptide bonds or aromatic residues |

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and verify the amino acid sequence of synthetic peptides. mtoz-biolabs.com It is a highly sensitive and accurate method that plays a pivotal role in the characterization of peptide products. mtoz-biolabs.com

Common ionization techniques used for peptide analysis include electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). mtoz-biolabs.com ESI is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for the separation and mass analysis of complex peptide mixtures. mtoz-biolabs.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the peptide.

Amino Acid Analysis for Compositional Confirmation

Amino Acid Analysis (AAA) is a fundamental technique for confirming the amino acid composition of a synthesized peptide. researchgate.net It provides a highly accurate method for determining the relative ratios of the constituent amino acids, which serves as a quality control measure. researchgate.net The process typically involves the complete hydrolysis of the peptide into its individual amino acids, followed by their separation and quantification. researchgate.net

Acid hydrolysis, commonly using 6 M HCl at elevated temperatures, is the standard method for peptide hydrolysis. researchgate.net However, this method can lead to the degradation of certain amino acids, such as tryptophan, and the deamidation of asparagine and glutamine to aspartic acid and glutamic acid, respectively. researchgate.netbachem.com Therefore, the results for glutamine in a this compound derived peptide will be observed as glutamic acid.

After hydrolysis, the free amino acids are often derivatized to make them detectable by UV or fluorescence detectors. researchgate.net The derivatized amino acids are then separated and quantified using techniques like ion-exchange chromatography or reversed-phase HPLC. researchgate.netbiosynth.com The Waters AccQ•Tag™ system, which involves pre-column derivatization with a fluorescent tag, is a widely adopted method for AAA. biosynth.com The quantitative results from AAA can also be used to determine the net peptide content, which accounts for water and counterions present in the lyophilized peptide. biosynth.com

Methodologies for Stereochemical Purity and Racemization Monitoring

The inclusion of D-amino acids in peptide synthesis necessitates rigorous control and verification of the stereochemical purity of the final product. Racemization, the conversion of one enantiomer to a mixture of both, can occur during peptide synthesis and can impact the biological activity and safety of the peptide. researchgate.net

Techniques for Evaluating Enantiomeric Excess in D-Amino Acid Containing Peptides

Several analytical techniques are available to evaluate the enantiomeric excess (ee) of peptides containing D-amino acids. The choice of method often depends on the specific peptide and the required sensitivity.

One common approach involves the hydrolysis of the peptide followed by derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). researchgate.netacs.org This converts the enantiomeric amino acids into diastereomers, which can then be separated and quantified using standard reversed-phase HPLC. researchgate.netacs.org To account for racemization that may occur during the acid hydrolysis step, the hydrolysis can be performed in a deuterated solvent. This labels any amino acids that racemize during the process, allowing them to be distinguished by mass spectrometry. acs.org

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for separating and quantifying amino acid enantiomers. cat-online.com This method typically requires derivatization of the amino acids to make them volatile. cat-online.com Comprehensive two-dimensional gas chromatography (GCxGC) can provide even higher resolution for complex mixtures of amino acid enantiomers. nih.govresearchgate.net

Chiral HPLC, using a chiral stationary phase (CSP), can also be used for the direct separation of enantiomeric amino acids or their derivatives. cat-online.com Additionally, techniques like ion mobility spectrometry (IMS) have shown promise in separating and identifying peptide epimers, which are diastereomers that differ at a single stereocenter. acs.org

Table 2: Comparison of Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages | Disadvantages |

| HPLC with Chiral Derivatization (e.g., Marfey's Reagent) | Formation of diastereomers followed by RP-HPLC separation. researchgate.netacs.org | Robust, reliable, uses standard HPLC equipment. acs.org | Requires derivatization step, potential for racemization during hydrolysis. acs.org |

| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a chiral column. cat-online.com | High resolution for many amino acids. cat-online.com | Requires derivatization, may not be suitable for all amino acids. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase. cat-online.com | Direct analysis without derivatization for some compounds. cat-online.com | Column selectivity can be a limitation. cat-online.com |

| Ion Mobility Spectrometry (IMS) | Separation of ions based on their size, shape, and charge in a buffer gas. acs.org | Can differentiate intact peptide epimers and their fragments. acs.org | Requires specialized instrumentation. |

Impurity Analysis and Process Optimization in Chemical Synthesis

The chemical synthesis of peptides, especially those containing modified amino acids like this compound, is a complex process that can generate various impurities. iris-biotech.de A thorough analysis of these impurities is crucial for optimizing the synthesis process and ensuring the quality of the final product.

Common impurities in peptide synthesis include deletion sequences (peptides missing one or more amino acids), truncated sequences, and products of side reactions such as the formation of aspartimide from aspartic acid residues. iris-biotech.de In the context of this compound, impurities could also arise from incomplete deprotection of the Boc group or side-chain protecting groups. iris-biotech.de

The purity of the starting materials, including the protected amino acids, is a critical factor. iris-biotech.de Using high-purity amino acids significantly reduces the formation of side products. iris-biotech.de For example, starting with amino acids of 99% purity versus 95% purity can increase the yield of the desired 10-amino acid peptide from 60% to 90%. iris-biotech.deiris-biotech.de

Deep learning and other computational models are emerging as valuable tools for predicting and optimizing peptide synthesis. amidetech.com By analyzing large datasets from automated synthesizers, these models can identify sequence-dependent challenges, such as aggregation, and help in designing more efficient synthesis protocols. amidetech.com The ultimate goal of process optimization is to develop a robust and reproducible manufacturing process that consistently yields a high-purity peptide with the correct structure and stereochemistry.

Identification and Characterization of Related Impurities (e.g., H-Ala-D-Gln-OH)

The synthesis and purification of Nα-Boc-D-glutamine and its subsequent use in peptide synthesis are processes where the formation of impurities is a significant concern. The quality and purity of the final peptide product are highly dependent on the impurity profile, which can influence its functional and structural integrity. researchgate.net Impurities can originate from starting materials, side reactions during synthesis, or degradation during storage and handling. outsourcedpharma.comdaicelpharmastandards.com

Common process-related impurities in peptide synthesis include deletion sequences (from incomplete coupling or deprotection), insertion sequences (from impure amino acid raw materials), and truncated peptides. researchgate.netmdpi.com Chemical modifications of amino acid side chains also contribute significantly to the impurity profile. For glutamine residues, these can include deamidation or the formation of pyroglutamate (B8496135) at the N-terminus. mdpi.com Racemization, the conversion of a D-amino acid to its L-isomer (or vice versa), can also occur, leading to diastereomeric impurities that are often difficult to separate. outsourcedpharma.comajpamc.com

A specific example of a related substance is the dipeptide H-Ala-D-Gln-OH . This molecule is identified as a potential impurity in the context of glutamine supplementation, specifically concerning L-alanyl-L-glutamine. bachem.com In the synthesis of peptides containing D-glutamine, analogous dipeptide impurities could arise from several pathways. For instance, if the starting Nα-Boc-D-Gln-OH contains residual, unprotected D-Gln-OH, and the preceding amino acid in a sequence (Alanine in this case) is coupled, a deletion peptide could be formed. Conversely, contamination of amino acid raw materials with dipeptides can lead to insertion impurities. creative-peptides.com

The characterization and quantification of such impurities are critical and typically rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone method for separating the target peptide from closely related impurities. daicelpharmastandards.comajpamc.com However, as many impurities have similar structures and properties to the main compound, achieving complete separation can be challenging. oxfordglobal.comyoutube.com

For definitive identification, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular weight of impurities, which aids in deducing their elemental composition and potential structure. mdpi.comyoutube.com Tandem mass spectrometry (MS/MS) provides fragmentation data that can elucidate the amino acid sequence of peptide impurities, confirming their identity. youtube.com

Table 1: Common Impurities in Peptide Synthesis and Their Characterization

| Impurity Type | Potential Source | Primary Characterization Method(s) |

| Deletion Peptides | Incomplete coupling or deprotection steps during synthesis. mdpi.com | LC-MS, MS/MS |

| Insertion Peptides | Contamination of amino acid raw materials with dipeptides or free amino acids. ajpamc.comcreative-peptides.com | LC-MS, MS/MS |

| Racemization Products (Diastereomers) | Exposure to basic conditions or high temperatures during coupling/deprotection. outsourcedpharma.com | Chiral Chromatography, HPLC |

| Oxidation Products (e.g., Met(O)) | Exposure to an oxygen-containing atmosphere during synthesis or storage. mdpi.com | LC-MS |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine residue. mdpi.com | LC-MS, Amino Acid Analysis |

| Deamidation Products | Hydrolysis of the side-chain amide of glutamine or asparagine. researchgate.net | LC-MS, Ion-Exchange Chromatography |

| H-Ala-D-Gln-OH | Potential dipeptide impurity arising from various synthetic side reactions. | LC-MS, Amino Acid Analysis |

Strategies for Minimizing Byproduct Formation in Synthetic Processes

Minimizing the formation of impurities during the synthesis of Nα-Boc-D-Gln-OH and its derivatives requires a multi-faceted strategy encompassing raw material control, process optimization, and effective purification methods.

Raw Material Quality Control: The purity of the starting materials is fundamental. Impurities present in amino acid derivatives can be incorporated into the final peptide. creative-peptides.com For instance, Fmoc-amino acids can contain residual free amino acids or dipeptide impurities from their own synthesis, which can lead to deletion or insertion sequences. ajpamc.comsigmaaldrich.com Therefore, rigorous analytical testing of all raw materials, including the Nα-Boc-D-Gln-OH, is essential to ensure they meet stringent purity specifications before use.

Optimization of Synthetic Conditions: Several aspects of the synthetic process can be optimized to suppress side reactions:

Protecting Groups: The choice of side-chain protecting group for glutamine is critical. The trityl (Trt) group is commonly used for the side-chain amide of glutamine. It is highly acid-labile and can be removed under mild acidic conditions, which helps prevent side reactions like dehydration of the amide to a nitrile. google.comthermofisher.com Using appropriate protecting groups for all reactive side chains is necessary to avoid branching or other modifications. wiley-vch.de

Coupling Reagents and Additives: The activation of the carboxylic acid group must be efficient to ensure complete coupling. The use of carbodiimides like Diisopropylcarbodiimide (DIC) is common. However, these can lead to side reactions like N-acyl urea (B33335) formation, which terminates the peptide chain. bachem.com The addition of reagents such as 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to the coupling mixture enhances reactivity, speeds up the reaction, and suppresses racemization. bachem.com

Reaction Conditions: Controlling reaction parameters is crucial. For example, carbodiimide-mediated couplings should be performed at low temperatures to minimize the formation of N-acyl urea. bachem.com The choice of solvent is also important; solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are typically used to ensure good solvation of the growing peptide chain and resin, which helps to prevent aggregation. sigmaaldrich.com

Preventing Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to incomplete reactions. This can be mitigated by using specialized resins (e.g., PEG-grafted supports), chaotropic salts, or structure-disrupting "magic mixture" solvents. sigmaaldrich.compeptide.com Incorporating pseudoproline dipeptides or Dmb-protected amino acids can also disrupt secondary structure formation. sigmaaldrich.com

Cleavage Conditions: The final cleavage of the peptide from the resin and removal of protecting groups must be carefully controlled. The cleavage cocktail, typically containing trifluoroacetic acid (TFA), must include appropriate scavengers (e.g., water, triisopropylsilane, 1,2-ethanedithiol) to trap reactive carbocations generated during deprotection, thereby preventing the modification of sensitive residues like tryptophan or methionine. thermofisher.compeptide.com

Purification Strategies: Despite all preventative measures, a crude peptide product will contain a mixture of the target molecule and various byproducts. Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides, capable of separating the desired product from most process-related impurities. daicelpharmastandards.com

Table 2: Strategies for Byproduct Minimization in Peptide Synthesis

| Strategy Area | Specific Action | Rationale |

| Raw Material Control | Qualify vendors and test incoming amino acid derivatives for purity (HPLC, MS). ajpamc.comsigmaaldrich.com | Prevents incorporation of impurities like dipeptides or deletion sequences. |

| Protecting Group Strategy | Use side-chain protection for Gln (e.g., Trt group). google.comthermofisher.com | Prevents dehydration to nitrile and other side reactions. |

| Coupling Protocol | Use additives like HOBt or OxymaPure® with coupling reagents. bachem.com | Increases coupling efficiency and suppresses racemization. |

| Reaction Conditions | Maintain low temperatures during carbodiimide-mediated couplings. bachem.com | Reduces the formation of N-acyl urea byproducts. |

| Aggregation Prevention | Use PEG-based resins or structure-disrupting additives. sigmaaldrich.com | Improves solvation and accessibility of the peptide chain, ensuring complete reactions. |

| Cleavage and Deprotection | Employ a cocktail of scavengers with TFA during cleavage. thermofisher.compeptide.com | Protects sensitive amino acids from modification by reactive species. |

| Final Purification | Utilize preparative RP-HPLC for the crude product. daicelpharmastandards.com | Separates the target peptide from closely related impurities. |

Future Directions and Emerging Research Avenues for Nα Boc D Glutamine

Novel Synthetic Approaches and Derivatizations

The synthesis and modification of Boc-D-Gln-OH are at the forefront of chemical research, with scientists continuously seeking more efficient and innovative methods. These advancements are not only refining existing processes but also opening doors to new molecular architectures with unique functionalities.

Recent developments in synthetic organic chemistry are being applied to the production of this compound and its derivatives. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, are being explored to enhance the stereoselectivity and yield of the final product. chemicalbook.com Additionally, flow chemistry is emerging as a powerful tool for the continuous and scalable synthesis of amino acid derivatives. researchgate.networktribe.com This technology offers precise control over reaction parameters, leading to improved purity and reduced production time.

The derivatization of this compound is a key area of research, enabling the creation of molecules with tailored properties. One promising approach is the modification of the glutamine side chain to introduce new functionalities. For instance, "clickable" glutamine derivatives, which incorporate moieties like alkynes or azides, allow for the straightforward attachment of various molecules, such as affinity tags or fluorophores, using click chemistry. nih.gov This strategy facilitates the traceless and reversible modification of peptides and proteins. Furthermore, research into the synthesis of conformationally constrained analogues of glutamine is providing valuable insights for drug design. nih.gov By creating derivatives with reduced conformational flexibility, scientists can develop peptides with higher affinity and specificity for their biological targets. Another area of active investigation is the development of novel protecting groups for the glutamine side chain to prevent unwanted side reactions during peptide synthesis. peptide.com